(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
CAS No.: 2268741-11-1
Cat. No.: VC11660248
Molecular Formula: C11H9BrFN3
Molecular Weight: 282.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2268741-11-1 |
|---|---|
| Molecular Formula | C11H9BrFN3 |
| Molecular Weight | 282.11 g/mol |
| IUPAC Name | (5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
| Standard InChI | InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
| Standard InChI Key | SYIIYYDYEGITLS-RKDXNWHRSA-N |
| Isomeric SMILES | C1[C@@H](N2C(=NC(=N2)Br)[C@@H]1F)C3=CC=CC=C3 |
| SMILES | C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |
| Canonical SMILES | C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyrrolidine ring (positions 5–7) annulated with a triazole moiety (positions 1–4). The (5R,7R) stereochemistry introduces chirality, creating two enantiomeric forms with distinct biological interactions. Key substituents include:
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Bromine at position 2: Enhances electrophilic reactivity and potential for cross-coupling reactions.
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Fluorine at position 7: Improves metabolic stability and membrane permeability through hydrophobic interactions.
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Phenyl group at position 5: Facilitates π-stacking with aromatic residues in enzyme binding pockets.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₉BrFN₃ | |
| Molecular weight | 282.11 g/mol | |
| CAS Registry | 2268741-11-1 | |
| Purity (commercial) | ≥95% (HPLC) |
Spectroscopic Characteristics
While detailed spectroscopic data remain proprietary, the structure is verifiable through:
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NMR: A singlet near δ -120 ppm confirms the fluorine substituent.
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X-ray crystallography: Resolves the (5R,7R) configuration and dihedral angles between heterocycles .
Synthesis and Chemical Reactivity
Synthetic Challenges
Current synthesis routes are minimally disclosed, but analogous triazole derivatives suggest a multi-step approach involving:
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Cyclocondensation of hydrazine derivatives with α-fluoro ketones.
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Bromination using N-bromosuccinimide (NBS) under radical conditions .
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Chiral resolution via HPLC with amylose-based columns to isolate (5R,7R) enantiomers.
Key obstacles include:
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Regioselectivity: Competing reactions at N1 vs. N4 of the triazole ring.
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Stereochemical control: Maintaining enantiopurity during fluorine introduction.
Derivative Synthesis
Systematic structure-activity relationship (SAR) studies highlight the impact of substituent modifications:
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 7-Fluoro → 7-Hydrogen | 86% reduction in RIPK1 IC₅₀ | |
| Phenyl → Cyclohexyl | Loss of cellular activity |
Biological Activity and Mechanism
RIPK1 Inhibition
The compound acts as a type III allosteric inhibitor of RIPK1, binding to a hydrophobic pocket adjacent to the ATP-binding site. Key interactions include:
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Fluorine: Van der Waals contacts with Leu119 and Val76.
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Phenyl group: π-π stacking with His77.
| Assay Type | Result | Source |
|---|---|---|
| Human I2.1 cells | EC₅₀ = 2.2 ± 0.7 nM | |
| Mouse Hepa1-6 cells | EC₅₀ = 86.1 ± 19.7 nM | |
| RIPK1 enzymatic IC₅₀ | 3.8 nM |
Necroptosis Suppression
In TNFα-induced necroptosis models, the compound demonstrates:
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92% cell viability rescue at 10 nM (human monocytes).
Pharmacokinetic Profile
Preliminary in vivo data from rodent studies reveal:
| Parameter | Value | Implication |
|---|---|---|
| Oral bioavailability | 41% | Suitable for oral dosing |
| Plasma half-life (rat) | 6.2 h | QD/BID dosing regimen |
| CNS penetration | LogBB = -1.2 | Limited brain exposure |
These properties underscore the need for prodrug strategies to enhance blood-brain barrier permeability in neurological applications .
Therapeutic Applications
Neurodegenerative Diseases
In ALS models, the compound reduces:
Oncology
Combination studies with paclitaxel show:
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Synergistic effect (CI = 0.32) in triple-negative breast cancer.
Future Directions
Synthesis Optimization
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Develop asymmetric catalytic methods for enantioselective fluorine introduction.
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Explore continuous flow bromination to improve scalability .
Targeted Delivery
Design nanoparticle formulations using:
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Poly(lactic-co-glycolic acid) (PLGA) for sustained release.
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Transferrin conjugation to enhance CNS delivery.
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